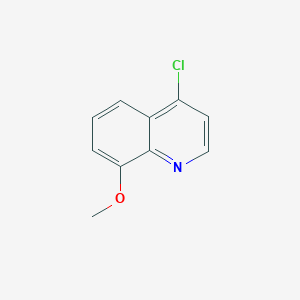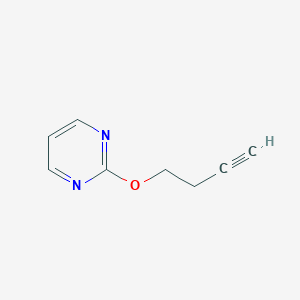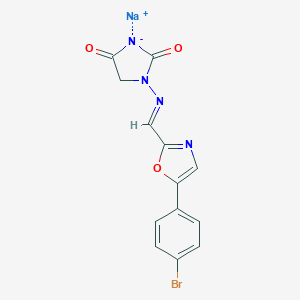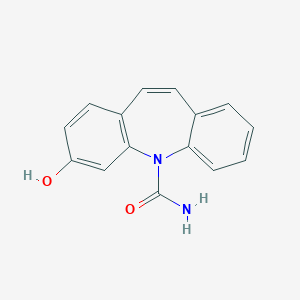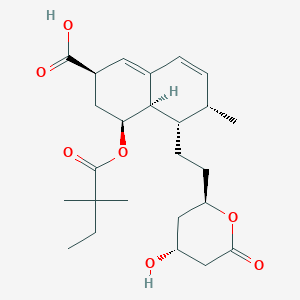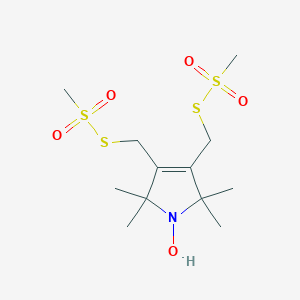
Gentamicin C1a
Overview
Description
Gentamicin C1a is a broad-spectrum aminoglycoside antibiotic that has been used for decades for the treatment of bacterial infections. It is produced by the bacteria Streptomyces gentamicin and is composed of a mixture of several closely related compounds. This compound is a common treatment for Gram-negative infections, including Pseudomonas aeruginosa and Escherichia coli. It is also used to treat Gram-positive infections, such as Staphylococcus aureus and Streptococcus pyogenes.
Scientific Research Applications
Ribosome Recognition and Translational Inhibition : Gentamicin C1a binds in the major groove of RNA, suggesting a model for ribosome recognition by aminoglycoside antibiotics and a possible mechanism for translational inhibition and miscoding (Yoshizawa, Fourmy, & Puglisi, 1998).
Antibiotic in Gram-Negative Infections : It is a potent antibiotic used in treating systemic Gram-negative infections, and its methylation pattern is utilized as starting materials for semisynthesis of next-generation antibiotics (Li et al., 2018).
Industrial Production for Etimicin Synthesis : A strain of Micromonospora purpurea that solely produces this compound can be used in the industrial production of C1a for the synthesis of etimicin (Wei et al., 2019).
Treatment of Infections : It is used for treating infections caused by Gram-negative bacteria (Li et al., 2021).
Comparison of Cochleotoxicity : this compound showed the mildest elevation of auditory brainstem response (ABR) thresholds among the three main gentamicin compounds tested, indicating its potential for safer use (Kobayashi et al., 2008).
Treatment of Ménière's Disease : Different gentamicin compounds, including GM-C1, -C2 and -C1a, have different effects on the inner ear, potentially aiding in the treatment of Ménière's disease (Kobayashi et al., 2003).
Low Ototoxicity for Clinical Use : this compound and apramycin are promising antibiotics for clinical use due to their low ototoxicity and absence of hidden hearing loss (Ishikawa et al., 2019).
Antibacterial Activity and Toxicity : this compound and C2b have favorable properties in terms of antibacterial activity and toxicity compared to commercial mixtures (Jana & Crich, 2022).
Mechanism of Action
Target of Action
Gentamicin C1a primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria such as Escherichia coli (strain K12) and other enteric bacteria . These targets play a crucial role in bacterial protein synthesis.
Mode of Action
This compound interacts with its targets by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis . This interaction results in the production of faulty or non-existent proteins, thereby inhibiting bacterial growth .
Biochemical Pathways
It is known that aminoglycosides like this compound target the 30s ribosomal subunit, disrupting the process of translation and leading to the production of faulty proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins.
Pharmacokinetics
The pharmacokinetics of this compound involves various factors such as absorption, distribution, metabolism, and excretion (ADME). In neonates, it has been found that the clearance of this compound is influenced by changes in the glomerular filtration rate .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which leads to faulty or non-existent proteins and ultimately inhibits bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in infected piglets, the exposure to this compound was found to be lower and it was eliminated faster compared to healthy piglets . This suggests that the physiological state of the organism can influence the action of this compound.
Safety and Hazards
Future Directions
The rise and spread of antimicrobial resistance has necessitated the development of novel antimicrobials which are effective against drug-resistant pathogens . Biocatalytic and chemoenzymatic approaches for the generation of AGA derivatives are of interest as they allow access to more concise and sustainable synthetic routes to novel compounds . This approach allows facile and step-efficient access to novel aminoglycoside compounds under mild reaction conditions and could potentially enable the development of greener, sustainable, and more cost-effective syntheses of novel AGAs .
Biochemical Analysis
Biochemical Properties
Gentamicin C1a interacts with several biomolecules, primarily the 30S ribosomal protein S12 and 16S ribosomal RNA of bacteria such as Escherichia coli . These interactions disrupt protein synthesis, thereby inhibiting bacterial growth .
Cellular Effects
This compound has been shown to inhibit the activity of Escherichia coli, P. aeruginosa, and S. aureus . It affects cellular processes by disrupting protein synthesis, which is crucial for cell function .
Molecular Mechanism
The mechanism of action of this compound involves binding to the aminoacyl site on 16S rRNA of the 30S subunit in the bacterial ribosome . This binding disrupts protein synthesis, leading to the inhibition of bacteria . This compound binds in the major groove of the RNA, directing specific RNA-drug interactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the exposure of this compound was found to be lower in infected piglets compared to healthy ones, and it was eliminated faster in the infected piglets .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in neonates, once-daily dosing of 4 mg/kg/day results in low nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, the addition of CaCl2 and sodium citrate in the fermentation process of Micromonospora echinospora was found to increase the production of this compound .
Transport and Distribution
It is known that this compound is commonly used in neonates and its components may have different nephrotoxic potential .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the ribosomes of bacterial cells where it disrupts protein synthesis .
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26098-04-4 | |
| Record name | Gentamicin C1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C1A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C1a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Gentamicin C1a exert its antibacterial activity?
A1: [, ] this compound binds to the A-site of the bacterial 16S ribosomal RNA (rRNA), particularly the universally conserved A1408. This interaction disrupts protein synthesis by interfering with the binding of aminoacyl-tRNA to the ribosome, leading to misreading of the genetic code and inhibition of translocation. [, ]
Q2: What is the significance of the A1555G mutation in mitochondrial 12S rRNA concerning this compound?
A2: [] The A1555G mutation increases the structural similarity between human mitochondrial 12S rRNA and bacterial 16S rRNA. This similarity enhances the binding affinity of this compound to the mitochondrial ribosome, potentially leading to ototoxicity. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H43N5O7, and its molecular weight is 477.6 g/mol. [, , ]
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, various spectroscopic techniques have been used to characterize this compound, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. [, , , , ]
Q5: Does the presence of metal ions affect this compound?
A6: [] this compound can form complexes with metal ions like copper(II). While these complexes have been implicated in aminoglycoside toxicity, studies suggest that they might not form under physiological conditions due to competition from other metal-binding agents. []
Q6: Which structural features of this compound are crucial for its antibacterial activity?
A7: [] Rings I and II, particularly the amino groups at positions 1 and 3 within ring II, are essential for binding to the bacterial ribosome. Modifications to these rings often lead to a decrease in activity. []
Q7: What is the impact of N-alkylation at the C-6′ position of this compound?
A8: [] Chemoenzymatic N-alkylation at the C-6′ position has led to the synthesis of novel this compound analogues. Some of these analogues exhibit antibacterial activity, including against aminoglycoside-resistant Escherichia coli. []
Q8: Are there any challenges in formulating this compound?
A9: this compound is a highly polar cationic compound, which can pose challenges in terms of solubility and stability during formulation. []
Q9: How do the pharmacokinetic properties of different Gentamicin C components compare?
A10: Studies in beagles and horses have shown significant differences in the pharmacokinetic profiles of Gentamicin C1, C1a, and C2, particularly in their clearance and volume of distribution. [, ] These differences may have clinical implications for dosage and potential toxicity.
Q10: Have there been any animal studies conducted with this compound?
A12: Yes, several studies have investigated the toxicity and efficacy of this compound in various animal models, including rats, rabbits, and dogs. [, , , , ]
Q11: What are the common mechanisms of resistance to this compound?
A13: [] The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes, particularly acetyltransferases. These enzymes inactivate the antibiotic by transferring an acetyl group to specific positions, reducing its binding affinity to the ribosome. []
Q12: Is there cross-resistance between this compound and other aminoglycosides?
A14: [, ] Yes, cross-resistance can occur due to shared resistance mechanisms, such as the presence of specific aminoglycoside-modifying enzymes. The resistance profile of this compound against certain bacterial strains can differ from other aminoglycosides. [, ]
Q13: What analytical techniques are commonly used to characterize and quantify this compound?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and evaporative light scattering detection (ELSD), are widely used for the analysis of this compound and its related substances. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

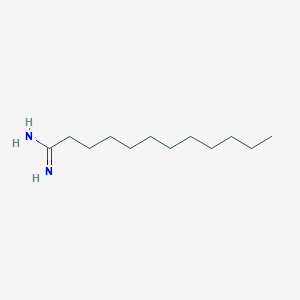
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)

![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)

